Generation of strong, homochiral bases by electrochemical reduction of phenazine derivatives†

Chemical Communications Pub Date: 2004-01-20 DOI: 10.1039/B313995F

Abstract

Electrochemical reduction of enantiomerically pure amino- and alkoxy-phenazine derivatives forms strongly basic radical anions which give asymmetric induction in the conversion of 3,4-epoxytetrahydrothiophene-1,1-dioxide 7 into the allylic ester 9 with facile regeneration of the phenazine.

Graphical abstract: Generation of strong, homochiral bases by electrochemical reduction of phenazine derivatives
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